molecular formula C11H15NO2 B12957895 (S)-2-(Methylamino)-4-phenylbutanoic acid

(S)-2-(Methylamino)-4-phenylbutanoic acid

Cat. No.: B12957895
M. Wt: 193.24 g/mol
InChI Key: NVXKJPGRZSDYPK-JTQLQIEISA-N
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Description

(S)-2-(Methylamino)-4-phenylbutanoic acid is a chiral amino acid derivative with a unique structure that includes a methylamino group and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (S)-2-(Methylamino)-4-phenylbutanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of this compound often involves large-scale Strecker synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(Methylamino)-4-phenylbutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, making it a valuable tool in studying stereochemistry and enzyme specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Methylamino)-4-phenylbutanoic acid is unique due to its specific combination of a methylamino group and a phenyl group attached to a chiral butanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-(methylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

NVXKJPGRZSDYPK-JTQLQIEISA-N

Isomeric SMILES

CN[C@@H](CCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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